Dihydrophloroglucinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

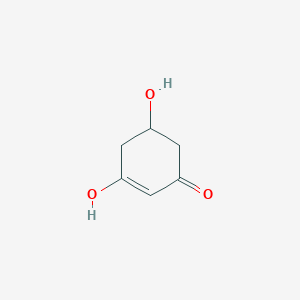

Dihydrophloroglucinol is a phloroglucinol. It is a conjugate acid of a this compound(1-).

Applications De Recherche Scientifique

Pharmaceutical Applications

Dihydrophloroglucinol is primarily recognized for its role as a pharmaceutical intermediate. It is involved in the synthesis of various therapeutic agents due to its structural similarity to other bioactive compounds.

Key Uses:

- Antispasmodics : this compound is utilized in the formulation of drugs that alleviate spasms in smooth muscles, particularly in gastrointestinal disorders.

- Antioxidants : Its antioxidant properties make it a candidate for formulations aimed at reducing oxidative stress in biological systems .

Case Study:

A study highlighted the conversion of phloroglucinol to this compound using recombinant cells with specific enzymes, which enhances the yield of pharmaceutical compounds while mitigating product inhibition during synthesis .

Agricultural Applications

In agriculture, this compound has been investigated for its potential benefits in livestock management and crop protection.

Key Uses:

- Rumen Fermentation Modulator : Research indicates that this compound can influence rumen fermentation processes. When combined with chloroform, it significantly reduced hydrogen production and methane emissions in cattle, promoting better feed efficiency and weight gain .

- Plant Growth Promotion : Preliminary studies suggest that compounds derived from phloroglucinol may enhance plant growth by improving nutrient uptake and stress resistance.

Data Table: Rumen Fermentation Effects

| Treatment | Daily Weight Gain (kg/day) | Methane Production (g/kg DMI) | Hydrogen Production (g/kg DMI) |

|---|---|---|---|

| Control | 0.438 | 40 | 1.2 |

| Chloroform Only | 0.438 | 24 | 0.8 |

| Chloroform + this compound | 1.38 | 15 | 0.5 |

Microbiological Applications

This compound plays a significant role in microbiological research, particularly concerning the degradation of phenolic compounds.

Key Uses:

- Microbial Metabolism : Studies show that certain bacteria can anaerobically degrade phloroglucinol and its derivatives, including this compound, contributing to biogeochemical cycles and potential bioremediation strategies .

- Biotechnological Processes : The compound serves as a substrate for microbial fermentation processes aimed at producing biofuels or other valuable biochemicals.

Case Study:

A recent investigation into the anaerobic degradation of phloroglucinol by Clostridium scatologenes revealed that this bacterium could effectively utilize this compound as an energy source, leading to significant insights into microbial metabolism of phenolic compounds .

Industrial Applications

Beyond its biological implications, this compound finds utility in various industrial processes.

Key Uses:

Analyse Des Réactions Chimiques

Enzymatic Reduction of Phloroglucinol to Dihydrophloroglucinol

Phloroglucinol reductase (PGR), a NADPH-dependent short-chain dehydrogenase, catalyzes the reduction of phloroglucinol to this compound. This reaction is pivotal in initiating anaerobic degradation pathways:

-

Mechanism : PGR transfers hydride ions from NADPH to phloroglucinol’s aromatic ring, forming this compound .

-

Spectroscopic Evidence : UV-Vis spectroscopy shows a time-dependent absorbance increase at 278 nm (ε = 29,986 M⁻¹ cm⁻¹) and NADPH consumption (ε₃₄₀ = 6,220 M⁻¹ cm⁻¹) .

-

Kinetics :

Parameter Value k<sub>cat</sub> 22.4–25.3 s⁻¹ K<sub>M</sub> 0.14 mM (phloroglucinol) pH Optimum 7.5–8.0

This step is conserved across aerobic and anaerobic bacteria, including Clostridium scatologenes and gut microbiota species .

Ring Cleavage and Hydrolysis Reactions

This compound undergoes enzymatic ring cleavage to form linear metabolites:

-

This compound Cyclohydrolase (DPGC) :

-

This compound Hydrolase :

Hydrolyzes this compound to 3-hydroxy-5-oxohexanoate, which undergoes β-oxidation-like cleavage .

Metabolic Pathways and End Products

The linear metabolite 3-hydroxy-5-oxohexanoate is further degraded via enzymes analogous to β-oxidation:

This pathway links polyphenol degradation to microbial energy production, with implications for carbon cycling in peatlands and gut ecosystems .

Redox Coupling and Cofactor Requirements

-

Electron Transfer : this compound oxidation is indirectly coupled to H₂ or formate oxidation, maintaining redox balance .

-

Cofactor Dependencies :

Environmental and Physiological Relevance

-

Carbon Preservation : In peat soils, this compound degradation modulates phenolic carbon sequestration .

-

Gut Health : Conversion to short-chain fatty acids (e.g., acetate, butyrate) supports colonic epithelium and anti-inflammatory responses .

This systematic breakdown underscores this compound’s role as a linchpin in anaerobic phenolic metabolism, bridging aromatic compound degradation to central carbon metabolism.

Propriétés

Formule moléculaire |

C6H8O3 |

|---|---|

Poids moléculaire |

128.13 g/mol |

Nom IUPAC |

3,5-dihydroxycyclohex-2-en-1-one |

InChI |

InChI=1S/C6H8O3/c7-4-1-5(8)3-6(9)2-4/h1,6-7,9H,2-3H2 |

Clé InChI |

JUOPGIRJUCFNBD-UHFFFAOYSA-N |

SMILES |

C1C(CC(=O)C=C1O)O |

SMILES canonique |

C1C(CC(=O)C=C1O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.